Nα-9-Fluorenylmethoxycarbonyl-threonine(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl)-OH is a glycosylated amino acid building block commonly used in solid-phase peptide synthesis []. It is a derivative of the amino acid threonine, modified with a protected form of N-acetylgalactosamine (GalNAc) attached to the side chain hydroxyl group via an α-glycosidic linkage. The Fmoc group serves as a temporary protecting group for the amino terminus, while the acetyl groups protect the hydroxyl groups on the GalNAc residue. This building block is specifically designed for the incorporation of α-O-linked GalNAc, a common post-translational modification found in proteins, particularly mucins and other glycoproteins.
Fmoc-threonine with acetylated galactosamine (Fmoc-thr(GalNAc(Ac)3-alpha-D)-OH) is a glycosylated amino acid that plays a crucial role in the synthesis of glycopeptides. This compound is particularly significant in the context of mimicking the Tn antigen, which is associated with various cancers and plays a role in immune responses. Its unique structure allows for the incorporation of carbohydrate moieties into peptides, enhancing their biological activity and stability.
Fmoc-threonine with acetylated galactosamine is classified as a glycoamino acid. It is synthesized primarily through solid-phase peptide synthesis techniques, which enable the precise assembly of peptide sequences with glycosylation at specific residues. This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and MedchemExpress, highlighting its availability for research and development purposes .
The synthesis of Fmoc-threonine with acetylated galactosamine typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The synthesis typically yields a white powder after lyophilization, and analytical techniques such as mass spectrometry are used to confirm the identity and purity of the synthesized compound .
Fmoc-threonine with acetylated galactosamine has a complex molecular structure characterized by:
The molecular formula for Fmoc-threonine with acetylated galactosamine is C₁₈H₃₃N₃O₇. The molecular weight is approximately 373.48 g/mol, which reflects its complex structure combining both amino acid and sugar components .
The primary chemical reactions involving Fmoc-threonine with acetylated galactosamine include:
These reactions are typically facilitated by specific coupling agents that promote amide bond formation while minimizing side reactions, ensuring high yields of desired products .
The mechanism of action for Fmoc-threonine with acetylated galactosamine involves its incorporation into peptides, where it can enhance stability and bioactivity. Upon administration, these glycopeptides can interact with specific receptors or antibodies due to their carbohydrate moieties, potentially influencing immune responses or therapeutic efficacy.
Research indicates that glycopeptides incorporating this compound may exhibit improved binding affinities to lectins or antibodies compared to their non-glycosylated counterparts, which underscores its relevance in therapeutic applications .
Relevant data from studies indicate that this compound maintains its integrity during typical synthetic processes but requires careful handling during purification steps .
Fmoc-threonine with acetylated galactosamine is widely used in:
The construction of the thermodynamically disfavored α-O-GalNAc linkage in Fmoc-Thr(GalNAc(Ac)₃-α-D)-OH represents a pinnacle of precision in carbohydrate chemistry. This stereoselective glycosylation is typically achieved through neighboring group participation (NGP) strategies, where a C2 acetamide group in the galactosamine donor directs α-anomer formation through a transient oxazolinium intermediate [1] [7]. The stereochemical integrity of this linkage is paramount, as the α-configuration is essential for biological recognition in tumor-associated antigens [5] [7].
Common glycosylation protocols employ trichloroacetimidate or thioglycoside donors activated by promoters such as trimethylsilyl triflate (TMSOTf) or N-iodosuccinimide (NIS)/triflic acid (TfOH) under rigorously anhydrous conditions. The reaction requires precise temperature control (-40°C to 0°C) to suppress β-anomer formation while maintaining satisfactory reaction kinetics [5]. Recent advances have demonstrated that in situ anomerization using catalytic Lewis acids can further enhance α-selectivity (>95:5 α:β ratio) by leveraging the kinetic preference for α-glycoside formation under carefully controlled conditions [7].
Table 1: Glycosylation Promoters and Their Stereoselective Outcomes
Promoter System | Temperature | α:β Ratio | Reaction Yield |
---|---|---|---|
TMSOTf | -40°C | 92:8 | 78% |
NIS/TfOH | -20°C | 95:5 | 85% |
BF₃·OEt₂ | -78°C | 89:11 | 65% |
Sn(OTf)₂ | -30°C | 97:3 | 82% |
Post-glycosylation, the peracetylated GalNAc moiety serves dual purposes: it prevents undesired side reactions during subsequent synthetic steps and mimics the natural O-acetylated forms found in biological systems [1] [5]. The acetyl groups at C3, C4, and C6 positions create a steric environment that stabilizes the glycosidic bond against both acidic and basic conditions encountered during Fmoc-SPPS, while the N-acetyl group at C2 maintains the crucial N-acyl pattern required for molecular recognition [1] [6].
The synthesis of Fmoc-Thr(GalNAc(Ac)₃-α-D)-OH presents a methodological crossroads between traditional chemical synthesis and emerging enzymatic approaches. Chemical synthesis offers precise control over protecting group patterns and stereochemistry, enabling the production of structurally defined building blocks for solid-phase peptide synthesis [1] [5]. The multi-step chemical route typically begins with fully protected galactosamine derivatives that undergo stereoselective glycosylation with Fmoc-threonine derivatives, followed by selective deprotection and purification. This approach achieves high anomeric purity (>95%) but requires extensive protecting group manipulation and generates stoichiometric amounts of chemical waste [5] [8].
In contrast, enzymatic synthesis employs polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) to catalyze the transfer of GalNAc from UDP-GalNAc donors to Fmoc-threonine or serine residues. While inherently stereoselective and environmentally favorable, this approach faces significant challenges:
Table 2: Chemical vs. Enzymatic Synthesis Comparison
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Anomeric purity | >95% α-selectivity | >99% α-selectivity |
Protecting group control | Precise | Limited |
O-Acetylation | Integrated in synthesis | Requires post-modification |
Scale-up feasibility | Kilogram scale demonstrated | Milligram scale typical |
Environmental impact | High solvent waste | Aqueous conditions |
Production cost | Moderate | Very high (UDP-GalNAc) |
Hybrid approaches have emerged as promising alternatives, where enzymatic glycosylation creates the core GalNAc-α-O-Thr structure, followed by chemical O-acetylation under controlled conditions. This strategy leverages the stereoselectivity of enzymatic glycosylation while achieving the necessary protection for SPPS compatibility [4] [8].
The acetyl protecting groups in Fmoc-Thr(GalNAc(Ac)₃-α-D)-OH serve as synthetic surrogates for naturally occurring O-acetyl modifications while providing essential stability during peptide synthesis. The strategic placement of acetyl groups at C3, C4, and C6 positions creates a robust protective shield that withstands repetitive piperidine-mediated Fmoc deprotection (20% in DMF) and acidic cleavage conditions (95% TFA) [1] [6]. This stability profile is critical for successful integration into standard Fmoc-SPPS protocols, where multiple cycles of base treatment would otherwise cleave unprotected glycosidic linkages [1].
Recent innovations in protecting group strategies have focused on orthogonal protection schemes to enable site-specific modifications. These include:
The acetyl groups significantly influence the molecular conformation through steric and electronic effects. X-ray crystallographic studies reveal that the 3,4,6-tri-O-acetyl pattern induces a ^4C₁ chair conformation in the GalNAc ring and restricts the glycosidic bond (Φ, Ψ) torsion angles to (-75°±15°, 130°±20°), positioning the N-acetyl group perpendicular to the pyranose ring for optimal hydrogen bonding [5]. This conformation mimics the bioactive structure recognized by anti-Tn antibodies, validating the protective strategy's biological relevance [7].
Table 3: Protecting Group Stability Under SPPS Conditions
Protection Pattern | Piperidine (20% DMF) | TFA (95%) | TFA/TIS/H₂O (95:2.5:2.5) |
---|---|---|---|
GalNAc(Ac)₃ | >48 hours stable | >6h stable | >6h stable |
GalNAc(Bn)₃ | 30% cleavage in 1h | Stable | Stable |
GalNAc(Ac)₂(Bn) | Stable | 15% cleavage | 25% cleavage |
GalNAc(Lev) | Stable | Stable | 100% cleavage in 10 min |
Incorporating Fmoc-Thr(GalNAc(Ac)₃-α-D)-OH into solid-phase peptide synthesis introduces significant scalability challenges due to the steric bulk of the glycosylated amino acid and its potential to induce peptide chain aggregation. The molecular weight (670.66 g/mol) and three-dimensional volume of the protected glycan moiety approach twice that of standard Fmoc-amino acids, creating steric congestion during resin loading and chain elongation [5] [8]. This manifests in several observable scalability constraints:
Advanced strategies to overcome these limitations include:
Table 4: SPPS Scalability Optimization Parameters
Challenge | Standard SPPS | Optimized Glycopeptide SPPS | Scale-Up Impact |
---|---|---|---|
Coupling time | 30-60 minutes | 2-4 hours | 3× cycle time increase |
Solvent system | DMF | DMF/NMP (1:1) | Improved solvation |
Coupling reagents | HBTU/DIPEA | HATU/Oxyma Pure/DIPEA | 99% coupling efficiency |
Deprotection frequency | Every residue | Every 3 residues | Reduced base exposure |
Resin swelling | 5-6 mL/g resin | 10-12 mL/g resin | Increased solvent consumption |
The steric bulk of the protected glycan also impacts final global deprotection and cleavage. While the acetyl groups remain stable during TFA-mediated cleavage, they require additional deprotection steps post-cleavage using mild base treatment (0.1 M NaOMe in MeOH or hydrazine hydrate in DMF) to reveal the biologically active hydroxyl groups [1] [5]. This additional step introduces scalability challenges related to product solubility and purification, necessitating optimized orthogonal protection strategies for industrial-scale production of glycopeptide therapeutics [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1